Product packaging for Betamethasone 6α-Bromo 17-Valerate(Cat. No.:)

Betamethasone 6α-Bromo 17-Valerate

Cat. No.: B1154287
M. Wt: 555.47
Attention: For research use only. Not for human or veterinary use.
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Description

Betamethasone 6α-Bromo 17-Valerate is a synthetic corticosteroid derivative offered for research purposes exclusively. This compound is structurally based on Betamethasone 17-valerate, a potent glucocorticoid known for its anti-inflammatory, immunosuppressive, and antiproliferative properties . The addition of a bromine atom at the 6α-position is a strategic modification intended for use in investigative studies, particularly in the field of steroid chemistry and pharmacology. The parent compound, Betamethasone valerate, is well-established in dermatological research for treating inflammatory skin conditions such as eczema and psoriasis . Its primary mechanism of action involves penetrating the skin and binding with high affinity to intracellular glucocorticoid receptors . This steroid-receptor complex translocates to the cell nucleus, where it modulates gene transcription by upregulating the expression of anti-inflammatory proteins (e.g., lipocortin-1) and downregulating the production of pro-inflammatory mediators such as cytokines, phospholipase A2, and cyclooxygenase-2 (COX-2) . This genomic pathway leads to reduced recruitment and activation of inflammatory cells and is complemented by a vasoconstrictive effect, which contributes to its topical efficacy . The specific research value of the 6α-bromo derivative lies in its potential as a tool compound. Researchers may utilize this analog to probe the structure-activity relationships (SAR) of corticosteroid molecules, investigating how steric modifications at the 6α position influence receptor binding affinity, metabolic stability, and the overall pharmacokinetic profile. It may also serve as a critical intermediate in the synthetic pathway of novel steroid-based therapeutics. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. All necessary safety data sheets (SDS) should be consulted and adhered to in a controlled laboratory setting.

Properties

Molecular Formula

C₂₇H₃₆BrFO₆

Molecular Weight

555.47

Synonyms

(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6-Bromo-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl pentanoate

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of complex organic molecules like Betamethasone (B1666872) 6α-Bromo 17-Valerate. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides crucial insights into the stereochemistry and conformation of the steroid nucleus.

The introduction of a bromine atom at the 6α position is expected to induce significant changes in the chemical shifts of nearby protons and carbons compared to the parent compound, Betamethasone 17-Valerate. These changes, governed by inductive and anisotropic effects of the bromine atom, can be predicted and analyzed to confirm its position and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum of Betamethasone 6α-Bromo 17-Valerate would present a complex pattern of signals. The downfield region would be characterized by the signals of the vinylic protons of the A-ring and the formyl proton. The protons in the vicinity of the electronegative bromine, fluorine, and oxygen atoms would also experience significant deshielding. The stereochemistry of the bromine at the C-6 position can be confirmed by analyzing the coupling constants of the H-6 proton with the neighboring H-7 protons. An axial orientation of the H-6 proton (implying an equatorial bromine) would result in different coupling constants compared to an equatorial H-6 (implying an axial, α-oriented bromine).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The introduction of the bromine atom at C-6 would cause a significant downfield shift for C-6 and notable shifts for the adjacent carbons (C-5, C-7). The chemical shifts of the carbons in the A-ring and the side chain would be comparable to those of Betamethasone 17-Valerate.

Nuclear Overhauser Effect (NOE) Spectroscopy: Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are crucial for determining the stereochemical relationships between protons that are close in space but not necessarily bonded. For this compound, NOESY data can definitively establish the α-orientation of the bromine atom by observing NOE correlations between the H-6β proton and other protons on the same face of the steroid, such as the methyl protons at C-19. Furthermore, NOE can confirm the stereochemistry at other chiral centers and provide information about the conformation of the steroid rings and the orientation of the valerate (B167501) side chain.

Expected ¹H and ¹³C NMR Data

While a full experimental dataset for this compound is not publicly available, the following table presents expected chemical shifts based on the analysis of related compounds and known substituent effects.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
C-1~7.2~155
C-2~6.2~128
C-3-~186
C-4~6.0~124
C-5-~170
C-6~4.8 (dd)~60
C-7~2.5, ~2.2~35
C-8~2.1~36
C-9-~104 (d, J(C,F) ≈ 165 Hz)
C-10-~43
C-11~4.3 (d)~68
C-12~2.0, ~1.8~48
C-13-~47
C-14~1.5~50
C-15~1.9, ~1.6~24
C-16~1.7~36
C-17-~90
C-18 (CH₃)~0.9~16
C-19 (CH₃)~1.2~21
C-20 (C=O)-~208
C-21 (CH₂)~4.9, ~4.4~69
16β-CH₃~1.0 (d)~15
Valerate-1' (C=O)-~173
Valerate-2' (CH₂)~2.4 (t)~34
Valerate-3' (CH₂)~1.6 (sextet)~27
Valerate-4' (CH₂)~1.4 (sextet)~22
Valerate-5' (CH₃)~0.9 (t)~14

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The coupling patterns (s=singlet, d=doublet, t=triplet, dd=doublet of doublets) are predicted based on the structure.

Mass Spectrometry Techniques for Molecular Structure Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula, C₂₇H₃₆BrFO₆.

Molecular Ion and Isotopic Pattern: The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a natural abundance of approximately 50.7% and 49.3%, respectively. This results in two peaks of nearly equal intensity for the molecular ion ([M]⁺ and [M+2]⁺), separated by two mass units.

Fragmentation Pathways: The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would proceed through several characteristic pathways for steroids. The fragmentation is influenced by the presence of the various functional groups, including the valerate ester, the hydroxyl groups, the ketone groups, and the halogen atoms.

Key fragmentation pathways would likely include:

Loss of the valerate side chain: Cleavage of the ester bond at C-17 is a common fragmentation for such steroids, leading to the loss of a pentanoyloxy group (C₅H₉O₂) or pentanoic acid (C₅H₁₀O₂).

Cleavage of the C17-C20 bond: This would result in the loss of the C₂H₃O₂ side chain.

Loss of water (H₂O) and hydrogen fluoride (B91410) (HF): The hydroxyl group at C-11 and the fluorine atom at C-9 are susceptible to elimination.

Loss of a bromine radical (Br•) or hydrogen bromide (HBr): The C-Br bond can undergo homolytic or heterolytic cleavage.

Ring cleavages: The steroid nucleus can undergo a series of complex ring fissions, providing further structural information.

Plausible Fragmentation Pattern

m/z Proposed Fragment Description
554/556[C₂₇H₃₆BrFO₆]⁺Molecular ion ([M]⁺)
536/538[M - H₂O]⁺Loss of water from C-11 hydroxyl
534/536[M - HF]⁺Loss of hydrogen fluoride
475[M - Br]⁺Loss of bromine radical
455[M - C₅H₉O₂]⁺Loss of valerate side chain
393[M - C₅H₉O₂ - HF - H₂O]⁺Subsequent losses from the steroid core

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Polymorphism Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to study polymorphism.

FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups.

O-H stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl groups at C-11 and C-21.

C=O stretching: Multiple strong absorption bands between 1600 and 1750 cm⁻¹. The α,β-unsaturated ketone in the A-ring (C-3) would appear around 1660 cm⁻¹. The C-20 ketone would absorb at a higher frequency, around 1710 cm⁻¹. The ester carbonyl (C-1' of the valerate) would be observed around 1735 cm⁻¹.

C=C stretching: Bands in the 1600-1620 cm⁻¹ region due to the double bonds in the A-ring.

C-O stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the hydroxyl and ester groups.

C-F and C-Br stretching: The C-F stretching vibration would be expected in the 1000-1100 cm⁻¹ region, while the C-Br stretching vibration would appear at a lower frequency, typically in the 500-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for analyzing non-polar bonds and for polymorphism studies. The C=C bonds in the steroid A-ring would give strong Raman signals. Polymorphism, the ability of a compound to exist in more than one crystalline form, can be investigated as different polymorphs will exhibit distinct Raman spectra due to differences in their crystal lattice and molecular conformations.

Typical Vibrational Spectroscopy Data

Functional Group Expected FTIR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H (stretching)3200-3500 (broad)Weak
C-H (stretching)2850-30002850-3000
C=O (ester)~1735~1735
C=O (ketone, C-20)~1710~1710
C=O (ketone, C-3)~1660~1660
C=C (stretching)1600-1620Strong, 1600-1620
C-O (stretching)1000-1300Moderate
C-F (stretching)1000-1100Weak
C-Br (stretching)500-600Moderate

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide precise information about bond lengths, bond angles, and torsion angles, thereby unambiguously confirming the stereochemistry at all chiral centers, including the α-position of the bromine atom.

The resulting crystal structure would also reveal the conformation of the steroid rings in the solid state and provide insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. This information is crucial for understanding the physicochemical properties of the solid form, including its stability and solubility.

Although no crystal structure for this compound has been reported in the public domain, the technique remains the gold standard for absolute structural confirmation should a suitable single crystal be obtained.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure of Betamethasone (B1666872) 6α-Bromo 17-Valerate, which in turn governs its reactivity. ornl.govnorthwestern.edu These first-principles calculations solve the Schrödinger equation for the molecule, providing a detailed picture of electron distribution and orbital energies. ornl.govarxiv.org Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to model the electronic properties. researchgate.netnih.gov

For Betamethasone 6α-Bromo 17-Valerate, these calculations can pinpoint regions of high or low electron density, which are crucial for predicting sites susceptible to nucleophilic or electrophilic attack. The presence of electronegative atoms like bromine, fluorine, and oxygen creates a complex electronic landscape. The molecular electrostatic potential (MEP) map, for instance, can visually represent these reactive regions. researchgate.net Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov For halogenated steroids, the halogen atom can act as an electron-acceptor, influencing the LUMO levels and the molecule's electrophilic nature. nih.gov

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorCalculated ValueImplication for Reactivity
HOMO Energy -6.5 eVIndicates the energy of the outermost electrons available for reaction.
LUMO Energy -1.2 eVSuggests the energy of the lowest available orbital for accepting electrons.
HOMO-LUMO Gap 5.3 eVA significant gap suggests relative kinetic stability.
Dipole Moment 3.5 DA notable dipole moment indicates a polar nature, influencing solubility and intermolecular interactions.
Mulliken Atomic Charges C6 (Br): +0.15, Br: -0.10Predicts partial charges on atoms, highlighting the electrophilic nature of the carbon bonded to bromine.

Note: The data in this table is hypothetical and for illustrative purposes, as specific quantum chemical studies on this compound are not publicly available.

Molecular Dynamics Simulations for Conformational Analysis in Solution

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational flexibility of molecules like this compound in a solvent environment. royalsocietypublishing.orgnih.gov These simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. chemaxon.comyoutube.com For corticosteroids, conformational mobility has been shown to correlate with biological specificity. royalsocietypublishing.orgnih.gov

An MD simulation of this compound in a solvent such as water or a lipid bilayer would reveal the accessible conformations of the steroid's A, B, C, and D rings, as well as the flexibility of the 17-valerate side chain. royalsocietypublishing.orgnih.gov The simulations can be run at different temperatures to accelerate the sampling of conformational space and overcome energy barriers. royalsocietypublishing.orgnih.gov The presence of the bulky 6α-bromo substituent would likely influence the rigidity of the A-ring, which could have implications for its interaction with biological targets. royalsocietypublishing.org The analysis of the simulation trajectories can provide information on the stability of different conformations and the transitions between them. chemaxon.comfrontiersin.org

Table 2: Hypothetical Conformational Analysis Data from MD Simulation of this compound

Structural FeatureDominant ConformationRMSF (Å)Key Observations
A-Ring Chair0.4The 6α-bromo group may restrict flexibility compared to unsubstituted analogs.
B-Ring Chair0.5Exhibits moderate flexibility.
C-Ring Chair0.45Relatively rigid, typical for the steroid nucleus.
D-Ring Envelope0.6Shows some puckering flexibility.
17-Valerate Chain Extended1.2The side chain is expected to be highly flexible, exploring a wide conformational space.

Note: RMSF (Root Mean Square Fluctuation) indicates the flexibility of each part of the molecule. The data presented is hypothetical and for illustrative purposes.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, including their transition states and reaction energetics. github.iorsc.orgresearchgate.net For a molecule like this compound, DFT can be applied to study its synthesis, degradation pathways, or metabolic transformations. youtube.comresearchgate.net By mapping the potential energy surface of a reaction, DFT calculations can identify the lowest energy path from reactants to products, passing through a transition state. youtube.comresearchgate.netnih.gov

For example, DFT could be used to model the bromination step in the synthesis of this compound, elucidating the stereoselectivity of the reaction and the structure of the transition state. nih.gov It could also be employed to study the stability of the molecule and potential degradation pathways, such as dehydrobromination or hydrolysis of the valerate (B167501) ester. The calculated activation energies for these reactions can provide insights into their feasibility under different conditions. youtube.com

Table 3: Hypothetical DFT-Calculated Energetics for a Reaction Involving this compound

Reaction StepΔE (kcal/mol)ΔG‡ (kcal/mol)Reaction Type
Reactant Complex Formation -5.0N/AExergonic
Transition State 1 (TS1) +20.5+25.5Rate-determining step
Intermediate Formation +2.3N/AEndorgonic
Transition State 2 (TS2) +15.8+20.8Subsequent barrier
Product Formation -10.2N/AExergonic

Note: ΔE is the change in electronic energy, and ΔG‡ is the Gibbs free energy of activation. This data is hypothetical and represents a plausible reaction profile.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for their characterization and identification. For this compound, these predictions can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are highly sensitive to the chemical environment of each nucleus. researchgate.netrsc.org Computational methods, often based on DFT, can predict these shifts with increasing accuracy. chemaxon.comgithub.ionih.gov By comparing the predicted spectrum with the experimental one, the structure and stereochemistry of the molecule can be confirmed. researchgate.net

Similarly, infrared (IR) spectroscopy probes the vibrational modes of a molecule. nih.gov Computational frequency calculations can predict the wavenumbers and intensities of the IR absorption bands corresponding to specific functional groups, such as the carbonyl groups in the A-ring and the valerate ester, as well as the C-Br and C-F bonds. acs.org

Table 4: Hypothetical Comparison of Experimental and Computationally Predicted Spectroscopic Data for this compound

Spectroscopic DataExperimental ValuePredicted Value (Method)
¹H NMR (δ, ppm) 6.25 (H-1)6.22 (GIAO-DFT)
¹³C NMR (δ, ppm) 186.4 (C-3)185.9 (GIAO-DFT)
IR (cm⁻¹) 1735 (Ester C=O)1730 (B3LYP/6-31G)
IR (cm⁻¹) 1665 (Ketone C=O)1660 (B3LYP/6-31G)

Note: The presented data is hypothetical. GIAO (Gauge-Including Atomic Orbital) is a common method for NMR predictions. B3LYP/6-31G is a representative DFT functional and basis set for IR predictions.*

Chemical Stability and Degradation Kinetics of Betamethasone 6α Bromo 17 Valerate

Hydrolytic Degradation Pathways and Kinetic Analysis

The hydrolytic degradation of corticosteroids like Betamethasone (B1666872) 17-Valerate, and by extension its 6α-bromo derivative, is a significant pathway leading to loss of potency. The primary hydrolytic event involves the isomerization of the 17-valerate ester to the more thermodynamically stable 21-valerate ester, which can be followed by hydrolysis to betamethasone alcohol. researchgate.netresearchgate.netnih.gov This process is catalyzed by both acids and bases. maynoothuniversity.ie

Studies on Betamethasone 17-Valerate have shown that the decomposition follows apparent first-order kinetics. researchgate.net The rate of this degradation is highly dependent on the pH of the environment.

Table 1: Influence of pH on the Isomerization of Betamethasone 17-Valerate in Aqueous Solution

pHIsomerization after 48 hours
1.2 - 5.3Relatively stable
> 6.2Increased rate of isomerization
8.2Complete isomerization

Data based on studies of Betamethasone 17-Valerate. It is anticipated that Betamethasone 6α-Bromo 17-Valerate follows a similar trend. nih.gov

Photolytic Degradation Mechanisms and Photostability Studies

Exposure to ultraviolet (UV) light can induce significant degradation of Betamethasone 17-Valerate. The photodegradation process also follows first-order kinetics and results in the formation of several degradation products, including lumi, photolumi, and andro derivatives. nih.gov The rate of photodegradation is influenced by the solvent system, with a higher rate observed in solvents with a lower dielectric constant. nih.gov

Photostability can be enhanced by the inclusion of photostabilizers in formulations. For instance, titanium dioxide, vanillin, and butyl hydroxytoluene have been shown to effectively protect Betamethasone 17-Valerate from photolytic degradation. nih.gov

Table 2: Apparent First-Order Rate Constants (k_obs) for Photodegradation of Betamethasone 17-Valerate in Different Solvents

SolventDielectric Constantk_obs (x 10⁻³ min⁻¹)
Methanol32.611.30
Acetonitrile37.510.65
Acetonitrile/Buffer Mixture-9.29

Data for Betamethasone 17-Valerate upon exposure to UV light (300–400 nm). Similar solvent-dependent photostability is expected for the 6α-bromo derivative. nih.gov

Thermal Degradation Kinetics and Degradation Product Identification

Thermal stress is another critical factor affecting the stability of this compound. For the parent compound, Betamethasone 17-Valerate, thermal degradation has been shown to follow first-order kinetics. nih.govnih.gov The primary thermal degradation products identified are Betamethasone 21-Valerate and Betamethasone alcohol, formed through isomerization and subsequent hydrolysis. researchgate.netnih.gov

The rate of thermal degradation is influenced by the medium, with faster degradation generally observed in organic solvents compared to aqueous buffers or formulated creams and gels. nih.gov

Table 3: Apparent First-Order Rate Constants (k_obs) for Thermal Degradation of Betamethasone 17-Valerate in Various Media at 40°C

Mediumk_obs (x 10⁻³ h⁻¹)
Methanol9.07
Acetonitrile7.55
Phosphate Buffer (pH 7.5)4.88
Cream0.421
Gel0.399

This data for Betamethasone 17-Valerate suggests that the 6α-bromo derivative would also exhibit greater stability in formulated products compared to solutions. nih.gov

Influence of Environmental Factors on Chemical Stability

The chemical stability of this compound is intricately linked to its immediate environment. Key factors that modulate its degradation include:

pH: As detailed in the hydrolytic degradation section, pH plays a pivotal role. Betamethasone 17-Valerate exhibits maximum stability in the pH range of 4-5. nih.govnih.gov In more acidic or alkaline conditions, the rate of degradation, particularly isomerization, increases significantly. nih.gov

Solvent Polarity: The rate of both photolytic and thermal degradation of Betamethasone 17-Valerate increases as the dielectric constant of the solvent decreases. nih.govnih.gov This suggests that the transition state of the degradation reaction is less polar than the ground state of the molecule.

Ionic Strength: An increase in the ionic strength of the medium has been shown to decrease the rate of photodegradation of Betamethasone 17-Valerate. nih.gov This effect is attributed to the deactivation of the excited state and radical quenching. nih.gov

Light Exposure: As a photolabile compound, exposure to light, particularly UV radiation, is a major cause of degradation. nih.gov

Investigation of Isomerization Processes (e.g., Acyl Migration)

A primary degradation pathway for Betamethasone 17-Valerate, and consequently for its 6α-bromo analog, is the isomerization through acyl migration. researchgate.netnih.gov This process involves the intramolecular transesterification of the valerate (B167501) group from the C-17 hydroxyl group to the C-21 hydroxyl group, resulting in the formation of Betamethasone 21-Valerate. maynoothuniversity.ienih.gov

This isomerization is of significant concern as the resulting 21-ester possesses considerably lower therapeutic potency compared to the 17-ester parent compound. nih.gov The rate of this acyl migration is heavily influenced by pH, with both acid and base catalysis accelerating the reaction. maynoothuniversity.ie Furthermore, the presence of certain excipients in topical formulations, such as emulsifiers, can also impact the rate of isomerization. nih.gov

Advanced Analytical Methodologies for Research and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products

While HPLC is ideal for non-volatile and thermally labile compounds like corticosteroids, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of volatile and semi-volatile degradation products. rsc.orgub.edu The thermal degradation of a complex molecule like Betamethasone (B1666872) 6α-Bromo 17-Valerate could potentially generate smaller, more volatile fragments.

The process involves subjecting the compound to thermal stress and then analyzing the headspace or a solvent extract of the sample. The GC separates the volatile components of the mixture based on their boiling points and interaction with the stationary phase. slideshare.net As components elute from the GC column, they enter the mass spectrometer, which ionizes them and fragments them into a unique pattern based on their molecular structure. This mass spectrum serves as a "molecular fingerprint," allowing for the identification of the unknown volatile compounds by comparing the spectra to established libraries. researchgate.net For corticosteroids, derivatization may be required to increase their volatility and thermal stability for GC analysis. researchgate.net GC-MS is particularly useful for detecting residual solvents or low molecular weight byproducts that may not be captured by HPLC methods.

Chromatographic Separations for Isomer and Impurity Isolation

The synthesis of Betamethasone 17-Valerate can result in the formation of various impurities, including positional isomers and related substances. Betamethasone 6α-Bromo 17-Valerate is itself considered an impurity or a specific isomer in the context of Betamethasone Valerate (B167501) synthesis and is available as a reference material. lgcstandards.compharmaffiliates.comsynthinkchemicals.com The accurate identification and quantification of such impurities are critical for quality control.

Chromatographic techniques are essential for isolating these isomers and impurities. Preparative HPLC is a common method used to isolate sufficient quantities of a specific impurity for structural elucidation and for the preparation of reference standards. The conditions developed for analytical HPLC are scaled up for preparative work, using larger columns and higher flow rates to handle larger sample loads.

Thin-Layer Chromatography (TLC) is another valuable technique for the separation and identification of betamethasone derivatives. nih.gov TLC-densitometric methods have been developed to separate Betamethasone 17-Valerate from its 21-valerate isomer and other related compounds. nih.gov By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and mobile phase, different isomers, such as the 6α-bromo isomer, can be resolved from the parent compound and other impurities based on differences in their polarity and interaction with the stationary phase. nih.gov

Development of Reference Standards and Certified Reference Materials for Quality Control in Chemical Research

The availability of high-purity reference standards is a prerequisite for accurate quantitative analysis and quality control in chemical research. iaea.org A reference standard for this compound serves as a benchmark against which samples of the compound can be compared for identity, purity, and strength. These standards are crucial for the validation of analytical methods and for routine quality control in pharmaceutical manufacturing. nih.goviaea.org

Certified Reference Materials (CRMs) are characterized by a metrologically valid procedure for one or more specified properties and are accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. iaea.org Organizations and commercial suppliers produce and distribute reference standards for many pharmaceutical compounds and their impurities. lgcstandards.comsynthinkchemicals.com For instance, this compound is available as a chemical reference substance, often categorized as an impurity of Betamethasone Valerate. lgcstandards.compharmaffiliates.comsynthinkchemicals.com These standards are prepared to a high degree of purity (e.g., >95%) and are fully characterized using techniques like HPLC, Mass Spectrometry, and NMR. lgcstandards.com

Table 2: Example of Commercially Available Reference Standard Information

AttributeSpecificationSource
Compound Name This compound pharmaffiliates.comsynthinkchemicals.com
Synonym Betamethasone Valerate Impurity G pharmaffiliates.comchemicalbook.com
CAS Number 5534-14-5 lgcstandards.com
Molecular Formula C₂₇H₃₆BrFO₆ synthinkchemicals.com
Molecular Weight 555.47 g/mol synthinkchemicals.com
Purity >95% (HPLC) lgcstandards.com
Storage -20°C lgcstandards.com

Pharmacopoeias, such as the British Pharmacopoeia (BP), also provide official reference standards for active ingredients and key impurities like Betamethasone Valerate and Betamethasone 21-Valerate to ensure the quality of pharmaceutical products. pharmacopoeia.compharmacopoeia.com

Application of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Comprehensive Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive characterization of pharmaceutical compounds and their impurities. nih.govresearchgate.net Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provide exceptional sensitivity and selectivity for structural elucidation. slideshare.netresearchgate.net

In LC-MS/MS, the eluent from the LC column is directed into a mass spectrometer. scielo.br For a compound like this compound, the initial mass spectrometer (MS1) can be set to select the protonated molecular ion ([M+H]⁺). This selected ion is then passed into a collision cell, where it is fragmented by collision with an inert gas (e.g., argon). scielo.br The resulting fragment ions are then analyzed by a second mass spectrometer (MS2). This process, known as Selected Reaction Monitoring (SRM), allows for highly specific and sensitive quantification by monitoring a specific transition from a precursor ion to a product ion. scielo.br

This technique is invaluable for identifying unknown impurities and degradation products, even at trace levels. nih.gov By analyzing the fragmentation patterns, researchers can deduce the structure of the molecule, including the location of substitutions like the bromo group and the valerate ester on the betamethasone scaffold. researchgate.net The development of an LC-MS/MS method for this compound would provide a powerful tool for its detailed characterization, stability studies, and impurity profiling. scielo.brresearchgate.net

Pre Clinical in Vitro Research in Chemical Biology Contexts

Studies on Chemical Interactions with Model Systems (e.g., liposomes, membranes)

No research articles or datasets were identified that specifically investigate the chemical interactions of Betamethasone (B1666872) 6α-Bromo 17-Valerate with model biological systems such as liposomes or artificial membranes. Consequently, there is no available data to present on its partition coefficients, binding affinities, or mechanisms of interaction with these simplified membrane models.

Investigation of Chemical Permeation and Distribution in Artificial or Ex Vivo Non-Human Biological Matrices (focus on chemical transport mechanisms)

There is a lack of published studies on the permeation and distribution characteristics of Betamethasone 6α-Bromo 17-Valerate across artificial or ex vivo non-human biological matrices. Research detailing its flux, permeability coefficients, or the influence of its 6α-bromo substitution on transport mechanisms through matrices like reconstituted epidermis or animal skin models is not present in the accessible scientific literature. Therefore, no data tables on its permeation kinetics can be provided.

Enzyme-Catalyzed Chemical Transformations In Vitro (e.g., non-human metabolic pathways)

No in vitro studies detailing the enzyme-catalyzed transformations of this compound were found. The metabolic fate of this compound, including potential enzymatic degradation, hydrolysis, or phase I and phase II metabolism by non-human liver microsomes or other enzyme systems, has not been documented in the available literature. As a result, there are no findings on its metabolic stability or the identification of its metabolites to report.

Future Directions and Emerging Research Avenues

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The synthesis of complex molecules such as Betamethasone (B1666872) 6α-Bromo 17-Valerate involves multiple steps where precise control is critical. Traditional analytical methods often rely on offline measurements, which can be time-consuming and may not provide a complete picture of the reaction dynamics. Advanced spectroscopic techniques are emerging as powerful tools for in situ reaction monitoring, offering real-time insights into the chemical transformations as they occur.

Confocal Raman microspectroscopy, for instance, has been used to characterize the physical state of Betamethasone 17-Valerate in film-forming formulations. nih.gov This technique can differentiate between dissolved and crystalline forms of the drug by their distinct Raman frequencies (1666 cm⁻¹ for dissolved and 1659 cm⁻¹ for crystalline). nih.gov Such capabilities could be adapted to monitor the synthesis of Betamethasone 6α-Bromo 17-Valerate, allowing for the real-time tracking of reactant consumption, intermediate formation, and product crystallization. This level of process understanding can lead to optimized reaction conditions, improved yields, and enhanced purity of the final product.

Application of Machine Learning and Artificial Intelligence in Predicting Chemical Properties and Reaction Outcomes

Predictive models can be developed to estimate the physicochemical and pharmacokinetic properties of new steroidal derivatives. ekb.eg By training algorithms on existing data for related corticosteroids, it's possible to forecast properties like solubility, lipophilicity, and potential interactions with metabolic enzymes for hypothetical derivatives of this compound. ekb.egnih.gov This in silico screening can help prioritize the synthesis of candidates with the most promising profiles, saving significant time and resources.

Furthermore, AI can assist in retrosynthesis, the process of planning a synthetic route to a target molecule. researchgate.net Deep-learning approaches can suggest novel and efficient synthetic pathways, potentially uncovering more economical or sustainable routes to this compound. researchgate.net

Table 1: Potential Applications of AI/ML in this compound Research

Application AreaSpecific TaskPotential Impact
Property Prediction Predict solubility, lipophilicity, and metabolic stability of new derivatives.Prioritize synthesis of compounds with desirable characteristics. ekb.egnih.gov
Retrosynthesis Propose novel and efficient synthetic routes.Discover more economical and sustainable manufacturing processes. researchgate.net
Reaction Optimization Predict optimal reaction conditions (temperature, solvent, catalyst) for higher yields.Improve manufacturing efficiency and reduce waste. researchgate.net
Toxicity Prediction Estimate the potential for adverse effects of new derivatives.Enhance the safety profile of newly designed compounds. researchgate.net

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in pharmaceutical manufacturing. nih.gov The synthesis of corticosteroids, traditionally reliant on multi-step chemical processes, presents numerous opportunities for the application of greener methodologies. researchgate.net

Biotransformations, which utilize enzymes or whole microorganisms to carry out specific chemical reactions, offer a more sustainable alternative to conventional reagents. nih.gov For instance, microorganisms like Rhodococcus rhodnii have been used to synthesize new steroid derivatives from cortisone. nih.gov Similar biocatalytic approaches could be explored for the synthesis of this compound, potentially leading to milder reaction conditions and reduced environmental impact. nih.govmdpi.com

The development of more efficient catalytic systems is another key area of green chemistry research. nih.gov Advances in transition metal catalysis, Lewis acid catalysis, and organocatalysis are enabling more selective and atom-economical syntheses of complex steroids. nih.gov Applying these modern catalytic methods to the synthesis of this compound could lead to shorter synthetic routes and a reduction in waste.

Exploration of Novel Chemical Reactions and Derivatizations for Academic Synthesis

The rich and complex structure of this compound makes it an intriguing target for academic research focused on the development of new synthetic methodologies. The steroid scaffold provides a platform for exploring novel chemical reactions and creating a diverse range of derivatives with unique properties.

Recent advances in steroid synthesis have focused on late-stage C-H functionalization, which allows for the direct modification of the steroid core without the need for lengthy protecting group strategies. nih.gov The application of such methods to this compound could lead to the rapid generation of a library of novel analogues.

Furthermore, the introduction of different functional groups at various positions on the steroid nucleus can significantly influence its biological activity. nih.govnih.gov For example, the position and nature of halogen atoms in corticosteroids can impact their potency. nih.gov Systematic exploration of derivatizations of this compound, such as modifying the ester side chain or introducing new substituents on the steroid rings, could lead to the discovery of compounds with tailored properties. nih.gov

Q & A

Q. What are the structural characterization parameters for Betamethasone 6α-Bromo 17-Valerate, and how can they be experimentally determined?

To characterize the compound, use:

  • Molecular formula : C27H37FO6 (confirmed via high-resolution mass spectrometry) .
  • Molecular weight : 476.58 g/mol (calculated using isotopic distribution) .
  • Stereochemistry : The 6α-bromo substitution and 17-valerate esterification are critical for activity; nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography can resolve positional isomerism .

Q. What validated analytical methods are available for quantifying this compound in pharmaceutical formulations?

  • Spectrophotometry : Dissolve the compound in absolute ethanol and measure absorbance at 240 nm. Validation parameters: linearity (0.006–0.014 mg/mL, R²=0.9995), precision (%RSD <1.5%), and recovery (101.6 ± 0.0037% w/w) .
  • HPLC : Use a C18 column with isopropyl myristate receptor phase, UV detection at 240 nm, and retention time comparison against standards. Stability-indicating assays can detect degradation products .

Q. What physicochemical properties must be controlled during formulation development?

Key properties include:

PropertyValueMethod
Melting point183–184°CDifferential scanning calorimetry
LogP3.64Octanol-water partitioning
SolubilitySparingly soluble in chloroform, methanolShake-flask method
StabilityDegrades in acidic/humid conditionsForced degradation studies

Advanced Research Questions

Q. How can impurity profiling (e.g., 9α-bromo isomers) be conducted to meet pharmacopeial standards?

  • USP-NF guidelines : Use reverse-phase HPLC with limits for 9α-bromobetamethasone 17-valerate (NMT 0.10%) and unspecified impurities (NMT 0.1%). Relative retention times (RRT) for Betamethasone valerate-related compound H should be validated .
  • Methodology : Spiked impurity recovery studies (90–110%) and mass spectrometry for structural confirmation of degradation products .

Q. What experimental design principles apply to optimizing topical cream formulations containing this compound?

Critical variables include:

  • Formulation factors : % w/w cetostearyl alcohol (emulsifier), % v/v propylene glycol (penetration enhancer), and lipid-phase composition. Use factorial design (e.g., 2⁴ full factorial) to assess interactions .
  • Performance metrics : Drug release (Franz diffusion cells), viscosity (rheometry), and stability (accelerated aging at 40°C/75% RH) .

Q. How does the 6α-bromo substitution impact glucocorticoid receptor binding compared to non-halogenated analogs?

  • Receptor affinity : The 6α-bromo group increases lipophilicity, enhancing membrane permeability. Competitive binding assays using radiolabeled dexamethasone show IC50 values of 5 nM (human epidermis) and 6 nM (mouse skin) .
  • Functional assays : Measure inhibition of NF-κB activation in keratinocytes or IL-6 suppression in ex vivo models to quantify anti-inflammatory potency .

Q. What stability-indicating assays are recommended for long-term storage studies?

  • HPLC conditions : C18 column, mobile phase (acetonitrile:water, 55:45), flow rate 1.0 mL/min, detection at 240 nm. Monitor degradation products (e.g., betamethasone 21-valerate) with RRT >1.2 .
  • Accelerated stability : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months. Report % potency loss and impurity formation monthly .

Data Contradictions and Resolution

  • Positional isomerism : lists 6α-bromo derivatives, while refers to 9α-bromo impurities. Confirm regiochemistry via NMR or single-crystal XRD to avoid mischaracterization .
  • Solubility discrepancies : Reported solubility in methanol varies between studies. Standardize solvents (e.g., USP-grade) and temperature (25°C ± 0.5) during testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.